Cas no 2490412-76-3 (3-(Azidomethyl)-2-bromo-1-benzothiophene)

3-(Azidomethyl)-2-bromo-1-benzothiophene is a versatile organic compound with significant synthetic utility. Its unique structure, featuring a bromo substituent and an azidomethyl group, offers excellent reactivity for various chemical transformations. This compound is particularly valuable for the synthesis of heterocyclic compounds and bioactive molecules. Its stability and ease of handling make it a preferred choice in research laboratories.
3-(Azidomethyl)-2-bromo-1-benzothiophene structure
2490412-76-3 structure
Product Name:3-(Azidomethyl)-2-bromo-1-benzothiophene
CAS No:2490412-76-3
MF:C9H6BrN3S
MW:268.13303899765
CID:5994727
PubChem ID:155820946
Update Time:2025-10-18

3-(Azidomethyl)-2-bromo-1-benzothiophene Chemical and Physical Properties

Names and Identifiers

    • 2490412-76-3
    • EN300-26990364
    • 3-(Azidomethyl)-2-bromo-1-benzothiophene
    • Inchi: 1S/C9H6BrN3S/c10-9-7(5-12-13-11)6-3-1-2-4-8(6)14-9/h1-4H,5H2
    • InChI Key: CGSJBLLRAAVAMQ-UHFFFAOYSA-N
    • SMILES: BrC1=C(CN=[N+]=[N-])C2C=CC=CC=2S1

Computed Properties

  • Exact Mass: 266.94658g/mol
  • Monoisotopic Mass: 266.94658g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 42.6Ų

3-(Azidomethyl)-2-bromo-1-benzothiophene Pricemore >>

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Additional information on 3-(Azidomethyl)-2-bromo-1-benzothiophene

Introduction to 3-(Azidomethyl)-2-bromo-1-benzothiophene (CAS No. 2490412-76-3)

3-(Azidomethyl)-2-bromo-1-benzothiophene, identified by the Chemical Abstracts Service Number (CAS No.) 2490412-76-3, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and materials science. This heterocyclic molecule, featuring a benzothiophene core substituted with a bromo group at the 2-position and an azidomethyl group at the 3-position, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of complex pharmaceuticals and functional materials.

The benzothiophene scaffold is a well-known motif in medicinal chemistry, frequently incorporated into bioactive molecules due to its ability to enhance binding affinity and metabolic stability. The presence of both a bromo and an azidomethyl substituent on the benzothiophene ring introduces distinct reactivity, allowing for further functionalization through cross-coupling reactions, nucleophilic substitutions, or azide-mediated transformations. These features make 3-(Azidomethyl)-2-bromo-1-benzothiophene a versatile building block for designing novel therapeutic agents.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various disease pathways, including cancer, inflammation, and neurodegenerative disorders. The structural framework of benzothiophene derivatives has been extensively explored for their potential as pharmacological tools. For instance, studies have demonstrated that benzothiophene-based compounds can modulate enzyme activity and interact with biological targets in ways that lead to therapeutic effects. The introduction of electron-withdrawing groups such as bromine enhances electrophilicity, while the azidomethyl moiety provides a handle for further chemical manipulation.

One of the most compelling applications of 3-(Azidomethyl)-2-bromo-1-benzothiophene lies in its utility as a precursor for generating biaryl structures through palladium-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group in Suzuki-Miyaura or Stille couplings, enabling the formation of biaryl systems that are prevalent in many bioactive molecules. Additionally, the azide functionality can be selectively transformed into other functional groups, such as alcohols or amines, through reduction or displacement reactions, offering flexibility in drug design.

Recent advances in synthetic methodologies have further expanded the utility of 3-(Azidomethyl)-2-bromo-1-benzothiophene. For example, transition-metal-catalyzed C-H activation strategies have allowed for direct functionalization of the benzothiophene core without the need for pre-existing reactive sites. This approach has enabled the rapid construction of structurally diverse derivatives with tailored biological properties. Moreover, photoredox catalysis has been employed to achieve selective transformations at specific positions within the molecule, enhancing synthetic efficiency.

The pharmaceutical industry has also shown interest in 3-(Azidomethyl)-2-bromo-1-benzothiophene due to its potential as a scaffold for antiviral and anticancer agents. Benzothiophene derivatives have been reported to exhibit inhibitory activity against various viral proteases and kinases, making them promising candidates for developing antiviral therapies. Similarly, studies have highlighted their role in disrupting cancer cell proliferation by interfering with key signaling pathways. The combination of bromine and azido substituents allows for modular design approaches, enabling medicinal chemists to optimize potency and selectivity.

In material science, 3-(Azidomethyl)-2-bromo-1-benzothiophene has found applications in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). The conjugated system of benzothiophene contributes to electron delocalization, which is critical for charge transport in electronic devices. Functionalized benzothiophenes have been incorporated into polymer backbones to enhance performance characteristics such as charge mobility and thermal stability. The azido group further facilitates post-synthetic modifications, allowing for fine-tuning of material properties through polymerization techniques or surface functionalization.

The synthesis of 3-(Azidomethyl)-2-bromo-1-benzothiophene typically involves multi-step organic transformations starting from commercially available precursors such as 2-bromobenzothiophene. Key steps include halogenation followed by azide introduction via nucleophilic substitution or metal-catalyzed coupling reactions. Careful control of reaction conditions is essential to achieve high yields and purity levels required for pharmaceutical applications. Recent methodological improvements have focused on greener synthetic routes, employing biocatalysis or flow chemistry to minimize waste and improve sustainability.

The mechanistic understanding of reactions involving 3-(Azidomethyl)-2-bromo-1-benzothiophene continues to evolve with advancements in computational chemistry and spectroscopic techniques. Researchers are increasingly utilizing density functional theory (DFT) calculations to predict reaction outcomes and optimize synthetic pathways before experimental validation. Additionally, high-resolution NMR spectroscopy and mass spectrometry provide critical insights into reaction intermediates and product structures, ensuring accurate characterization.

Future directions in the study of 3-(Azidomethyl)-2-bromo-1-benzothiophene may explore its role in drug delivery systems and nanotechnology applications. The ability to precisely modify its structure allows for integration into polymeric micelles or nanoparticles designed for targeted drug delivery. Furthermore, its photochemical properties make it a candidate for developing photoactivatable therapeutics where drug release can be triggered by external stimuli such as light.

In conclusion,3-(Azidomethyl)-2-bromo-1-benzothiophene (CAS No. 2490412-76-3) represents a structurally intriguing compound with broad applicability across multiple scientific disciplines. Its unique combination of reactivity and versatility positions it as a key intermediate in pharmaceutical synthesis and material development. As research progresses,this molecule is expected to continue playing a pivotal role in advancing both fundamental science and applied technologies.

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